2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
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Overview
Description
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a benzodiazepine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid typically involves the reaction of 7-carboxyisatoic anhydride with ethyl glycine hydrochloride in anhydrous pyridine. The mixture is refluxed for 30 hours and then cooled to room temperature . This method yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid involves its interaction with specific molecular targets. Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to various pharmacological effects such as sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar core structure and are known for their sedative and anxiolytic properties.
Indole Derivatives: Compounds like indole alkaloids also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid apart is its specific structure, which allows for unique interactions with biological targets. Its carboxylic acid group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-2-1-5(10(15)16)3-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPIJJAGNRBBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373860 |
Source
|
Record name | 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195985-12-7 |
Source
|
Record name | 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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